molecular formula C9H16O B14303355 3-tert-Butyl-3-methoxycyclobut-1-ene CAS No. 113747-60-7

3-tert-Butyl-3-methoxycyclobut-1-ene

Cat. No.: B14303355
CAS No.: 113747-60-7
M. Wt: 140.22 g/mol
InChI Key: VSKZHTKMOFHJLY-UHFFFAOYSA-N
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Description

3-tert-Butyl-3-methoxycyclobutene: is an organic compound characterized by a cyclobutene ring substituted with a tert-butyl group and a methoxy group at the third carbon. This compound is of interest due to its unique structural features and reactivity, making it a subject of study in various fields of chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-Butyl-3-methoxycyclobutene typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of tert-butyl-substituted alkenes with methoxy-substituted alkenes in the presence of a catalyst. The reaction conditions often include the use of a strong base such as potassium tert-butoxide to facilitate the cyclization process .

Industrial Production Methods: While specific industrial production methods for 3-tert-Butyl-3-methoxycyclobutene are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for efficient production .

Chemical Reactions Analysis

Types of Reactions: 3-tert-Butyl-3-methoxycyclobutene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-tert-Butyl-3-methoxycyclobutene in chemical reactions involves the electronic effects of the tert-butyl and methoxy groups. The tert-butyl group, being bulky, influences the steric hindrance, while the methoxy group, being electron-donating, affects the electronic distribution in the molecule. These effects dictate the compound’s reactivity and selectivity in various reactions .

Comparison with Similar Compounds

Uniqueness: 3-tert-Butyl-3-methoxycyclobutene is unique due to the combination of the bulky tert-butyl group and the electron-donating methoxy group. This combination results in distinct reactivity patterns and selectivity in chemical reactions, making it a valuable compound for research and industrial applications .

Properties

CAS No.

113747-60-7

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

3-tert-butyl-3-methoxycyclobutene

InChI

InChI=1S/C9H16O/c1-8(2,3)9(10-4)6-5-7-9/h5-6H,7H2,1-4H3

InChI Key

VSKZHTKMOFHJLY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1(CC=C1)OC

Origin of Product

United States

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